molecular formula C8H7Br2F B11753865 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene

Cat. No.: B11753865
M. Wt: 281.95 g/mol
InChI Key: XLTQGHZKORGTAS-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2F. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a bromoethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene typically involves the bromination of 1-(2-bromoethyl)-2-fluorobenzene. This can be achieved through the following steps:

    Starting Material: 1-(2-bromoethyl)-2-fluorobenzene.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the para position relative to the fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction, the bromine atoms can be replaced with hydroxyl groups to form 4-hydroxy-1-(2-hydroxyethyl)-2-fluorobenzene.

Scientific Research Applications

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-bromoethyl)-2-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The bromoethyl group can undergo further chemical modifications, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the fluorine atom.

    4-Bromo-1-(2-chloroethyl)-2-fluorobenzene: Similar structure but with a chlorine atom instead of a second bromine atom.

    4-Fluoro-1-(2-bromoethyl)benzene: Similar structure but with only one bromine atom.

Uniqueness

4-Bromo-1-(2-bromoethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

4-bromo-1-(2-bromoethyl)-2-fluorobenzene

InChI

InChI=1S/C8H7Br2F/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2

InChI Key

XLTQGHZKORGTAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCBr

Origin of Product

United States

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